molecular formula C12H8ClF2N3O B11091955 2-[2-Chloro-2,2-difluoro-1-(4-methoxy-phenylamino)-ethylidene]-malononitrile

2-[2-Chloro-2,2-difluoro-1-(4-methoxy-phenylamino)-ethylidene]-malononitrile

Cat. No.: B11091955
M. Wt: 283.66 g/mol
InChI Key: VTNNKBISQAJCFJ-UHFFFAOYSA-N
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Description

2-[2-Chloro-2,2-difluoro-1-(4-methoxy-phenylamino)-ethylidene]-malononitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chloro, difluoro, methoxy, and phenylamino groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-2,2-difluoro-1-(4-methoxy-phenylamino)-ethylidene]-malononitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include chloroform, difluoromethane, and methoxybenzene. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired chemical transformations.

Industrial Production Methods

On an industrial scale, the production of this compound may involve large-scale reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing continuous flow reactors and automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-2,2-difluoro-1-(4-methoxy-phenylamino)-ethylidene]-malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[2-Chloro-2,2-difluoro-1-(4-methoxy-phenylamino)-ethylidene]-malononitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-2,2-difluoro-1-(4-methoxy-phenylamino)-ethylidene]-malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in organic synthesis and similar functional groups.

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Another compound with a complex structure and diverse applications.

Uniqueness

What sets 2-[2-Chloro-2,2-difluoro-1-(4-methoxy-phenylamino)-ethylidene]-malononitrile apart is its unique combination of chloro, difluoro, methoxy, and phenylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H8ClF2N3O

Molecular Weight

283.66 g/mol

IUPAC Name

2-[2-chloro-2,2-difluoro-1-(4-methoxyanilino)ethylidene]propanedinitrile

InChI

InChI=1S/C12H8ClF2N3O/c1-19-10-4-2-9(3-5-10)18-11(12(13,14)15)8(6-16)7-17/h2-5,18H,1H3

InChI Key

VTNNKBISQAJCFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=C(C#N)C#N)C(F)(F)Cl

Origin of Product

United States

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